![molecular formula C14H18BrClN2O5 B4075518 1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4075518.png)
1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperazine oxalate
Overview
Description
1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperazine oxalate involves its binding to specific receptors in the brain. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Binding to this receptor has been shown to result in anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperazine oxalate has a number of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of intracellular signaling pathways, and changes in gene expression. These effects are thought to be responsible for the compound's anxiolytic and antidepressant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperazine oxalate in lab experiments is its high affinity for specific receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperazine oxalate. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as anxiety and depression. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and other physiological systems. Finally, research is needed to optimize the synthesis method for this compound to improve its yield and purity.
Scientific Research Applications
1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperazine oxalate has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders. Additionally, it has been studied for its potential use as a radioligand in PET imaging studies.
properties
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2O.C2H2O4/c13-11-9-10(14)1-2-12(11)17-8-7-16-5-3-15-4-6-16;3-1(4)2(5)6/h1-2,9,15H,3-8H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRVGTXWGNRWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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